N-[2-(5-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide
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Overview
Description
N-[2-(5-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzamide core substituted with a trifluoromethyl group and a pyridine ring, which is further chlorinated. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(5-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide typically involves the reaction of 5-chloro-2-pyridineethanamine with 2-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, involving steps such as recrystallization or chromatography for purification. The reaction conditions are carefully controlled to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N-[2-(5-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[2-(5-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[2-(5-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The chloropyridine moiety may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2-Chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide
- N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide)
Comparison: N-[2-(5-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide stands out due to its unique combination of a trifluoromethyl group and a chloropyridine moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
830348-21-5 |
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Molecular Formula |
C15H12ClF3N2O |
Molecular Weight |
328.71 g/mol |
IUPAC Name |
N-[2-(5-chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C15H12ClF3N2O/c16-10-5-6-11(21-9-10)7-8-20-14(22)12-3-1-2-4-13(12)15(17,18)19/h1-6,9H,7-8H2,(H,20,22) |
InChI Key |
RABSAESWFWNVOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=NC=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
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